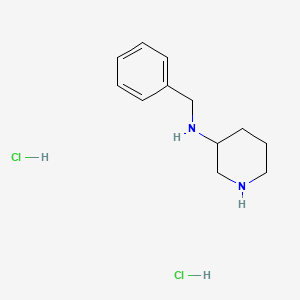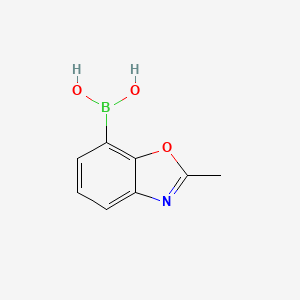
2-Methylbenzoxazole-7-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzoxazole-7-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to the 7th position of a 2-methylbenzoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzoxazole-7-boronic Acid typically involves the borylation of 2-methylbenzoxazole. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The scalability of the Miyaura borylation makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzoxazole-7-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (room temperature to 80°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenols or other oxygenated compounds.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
2-Methylbenzoxazole-7-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzoxazole-7-boronic Acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues . This property is exploited in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
2-Methylbenzoxazole-5-boronic Acid: Similar structure but with the boronic acid group at the 5th position.
Phenylboronic Acid: Lacks the benzoxazole ring but shares the boronic acid functionality.
Benzoxaborole: Contains a boron atom within a fused ring system, offering different reactivity and applications.
Uniqueness: 2-Methylbenzoxazole-7-boronic Acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling and other transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BNO3 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4,11-12H,1H3 |
InChI Key |
KECMQXZEEWIEJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=C(O2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
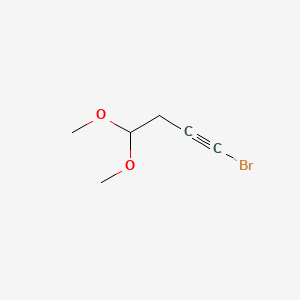

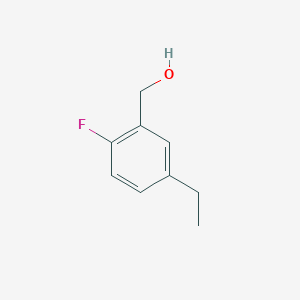
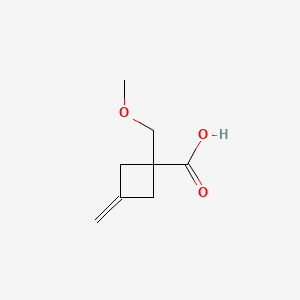
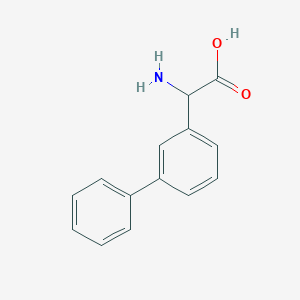
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
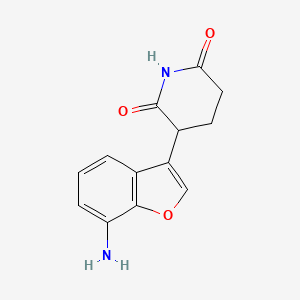
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

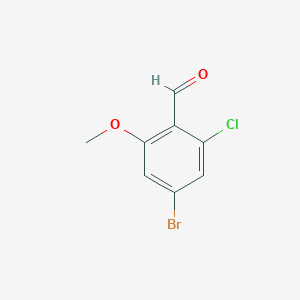
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
